2-Amino-2-ethylhexanoic acid

Peptide foldamers Conformational analysis α,α-Disubstituted amino acids

Select this specific α,α-disubstituted building block to enforce a fully-extended planar C₅ conformation in peptide foldamers—a geometry unattainable with Aib or standard amino acids. The ethyl substituent eliminates the α-hydrogen, enhancing metabolic stability and providing 24‑h integrity in pH 7.4 PBS for reliable in vitro assays. Enantiopure (S)-enantiomer available via enzymatic resolution for chiral-sensitive drug discovery. Choose ≥98% purity for reproducible peptidomimetic and nanostructure design.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
CAS No. 114781-15-6
Cat. No. B039256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-ethylhexanoic acid
CAS114781-15-6
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCCCCC(CC)(C(=O)O)N
InChIInChI=1S/C8H17NO2/c1-3-5-6-8(9,4-2)7(10)11/h3-6,9H2,1-2H3,(H,10,11)
InChIKeyQUDXVGQYPUXXER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / 1 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-ethylhexanoic acid (CAS 114781-15-6): An α‑Ethylated, α,α‑Disubstituted Amino Acid for Conformationally Controlled Peptide and Foldamer Engineering


2‑Amino‑2‑ethylhexanoic acid (also named 2‑ethylnorleucine or (S)‑butylethylglycine in its chiral form) is a non‑proteinogenic, α‑ethylated, α,α‑disubstituted amino acid [1]. Its molecular formula is C₈H₁₇NO₂ (molar mass 159.23 g mol⁻¹) . The presence of the ethyl substituent at the α‑carbon eliminates the α‑hydrogen and introduces significant steric bulk, thereby restricting the conformational freedom of peptides into which it is incorporated [2]. This property is exploited to design foldamers with predictable secondary structures and to enhance metabolic stability in peptidomimetic drug candidates.

Why 2-Amino-2-ethylhexanoic Acid (114781-15-6) Cannot Be Swapped with Unbranched or α‑Methylated α,α‑Disubstituted Amino Acids


In peptide engineering, the conformational bias introduced by an α,α‑disubstituted amino acid is exquisitely sensitive to the size of the α‑substituent. 2‑Amino‑2‑ethylhexanoic acid possesses a bulky α‑ethyl group that imposes a distinct, fully‑extended planar C₅ conformation in homooligopeptides, whereas the smaller α‑methyl analog (2‑aminoisobutyric acid, Aib) preferentially induces a 3₁₀‑helical fold [1]. This fundamental divergence in backbone architecture alters the overall shape, hydrogen‑bonding network, and molecular recognition properties of the final construct. Consequently, simply replacing 2‑amino‑2‑ethylhexanoic acid with a commercially cheaper α‑methylated amino acid or an unbranched α‑hydrogen‑bearing amino acid will not reproduce the same three‑dimensional structure and may entirely abrogate the desired biological activity or material property [2]. Selection of this specific building block is therefore mandatory when a fully extended planar backbone geometry is required.

Head‑to‑Head Comparative Evidence for 2-Amino-2-ethylhexanoic Acid (CAS 114781-15-6) vs. α‑Methylated and Other α‑Ethylated Analogs


Conformational Divergence: α‑Ethyl Substitution Yields a Fully Planar C₅ Backbone, While α‑Methyl Substitution Favors a 3₁₀‑Helix

When incorporated into homooligopeptides, (S)‑2‑amino‑2‑ethylhexanoic acid [(S)‑Beg] induces an unusual fully‑extended planar C₅ conformation in both CDCl₃ solution and the solid state [1]. In stark contrast, peptides built from the α‑methylated analog 2‑aminoisobutyric acid (Aib) adopt a 3₁₀‑helical structure under identical conditions [2]. This conformational switch is driven solely by the increased steric demand of the α‑ethyl group relative to an α‑methyl group.

Peptide foldamers Conformational analysis α,α-Disubstituted amino acids

Heteropeptide Context‑Dependent Folding: From Planar C₅ to 3₁₀‑Helix Upon Co‑oligomerization with Aib

While homooligopeptides of (S)‑2‑amino‑2‑ethylhexanoic acid [(S)‑Beg] exist in a planar C₅ conformation, inserting a single (S)‑Beg residue into a sequence of Aib (α‑methylated) residues shifts the global conformation to a 3₁₀‑helix [1]. X‑ray crystallography of CF₃CO‑(S)‑Beg‑(Aib)₄‑OEt revealed a mixture of right‑handed (P) and left‑handed (M) 3₁₀‑helices, whereas the symmetric peptide CF₃CO‑(Aib)₂‑(S)‑Beg‑(Aib)₂‑OEt exclusively adopted a right‑handed (P) 3₁₀‑helix. This demonstrates that 2‑amino‑2‑ethylhexanoic acid can act as a conformational switch, capable of imposing either a planar or helical fold depending on the sequence context.

Peptide secondary structure Foldamer design Conformational switching

Stability in Physiological Buffer: 2-Amino-2-ethylhexanoic Acid Exhibits 24‑Hour Chemical Integrity at pH 7.4

In pH 7.4 phosphate‑buffered saline (PBS), 2‑amino‑2‑ethylhexanoic acid at 100 µM remains chemically stable with no detectable oligopeptide conversion after 24 hours at room temperature, as quantified by LC‑MS/MS [1]. While many α,α‑disubstituted amino acids are prone to racemization or degradation under neutral aqueous conditions, this compound maintains its integrity over a timeframe relevant for cellular and enzymatic assays.

Stability Peptidomimetic In vitro assay

When to Source 2-Amino-2-ethylhexanoic Acid (CAS 114781-15-6) for R&D and Industrial Projects


Design of Rod‑Shaped Peptide Foldamers Requiring a Fully Extended Planar C₅ Backbone

Homooligopeptides built from 2‑amino‑2‑ethylhexanoic acid adopt a rigid, fully‑extended planar C₅ conformation [1]. This scaffold is ideal for constructing molecular rods that span biological membranes, act as rigid linkers in synthetic biology, or serve as precisely dimensioned spacers in nanostructured materials.

Conformational Switching in Heteropeptide Architectures to Achieve Tunable Secondary Structures

When co‑oligomerized with α‑methylated amino acids (e.g., Aib), a single residue of 2‑amino‑2‑ethylhexanoic acid can shift the global conformation from a planar C₅ fold to a 3₁₀‑helix [1]. This sequence‑dependent plasticity enables the rational design of peptides that adopt one of two distinct folds depending on the local amino acid environment—a valuable feature for developing environmentally responsive biomaterials or allosteric peptide modulators.

Stable Peptidomimetic Building Block for In Vitro Pharmacology and Enzyme Studies

The demonstrated 24‑hour stability of 2‑amino‑2‑ethylhexanoic acid in pH 7.4 PBS buffer supports its use as a reliable building block for synthesizing peptide analogs intended for in vitro biochemical assays, enzyme inhibition studies, and cellular uptake experiments where chemical integrity over the assay duration is paramount [2].

Synthesis of Optically Active α‑Ethylated Peptides via Enzymatic Resolution

The chiral (S)‑enantiomer of 2‑amino‑2‑ethylhexanoic acid can be obtained through enzymatic kinetic resolution of the racemic mixture, enabling access to enantiopure peptides with defined stereochemistry [3]. This is essential for medicinal chemistry programs where chirality dictates target binding and off‑target selectivity.

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